molecular formula C23H21N5O4 B10950717 N-(biphenyl-4-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-(biphenyl-4-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10950717
M. Wt: 431.4 g/mol
InChI Key: UFQXRXZIEWTNQG-UHFFFAOYSA-N
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Description

“N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the biphenyl and pyrazole moieties. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

“N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The isoxazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce any potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting specific enzymes or cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” include other isoxazole derivatives, such as:

  • Isoxazole-3-carboxamides
  • Biphenyl-substituted isoxazoles
  • Pyrazole-containing isoxazoles

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-(4-phenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21N5O4/c1-14-22(28(30)31)15(2)27(25-14)13-20-16(3)32-26-21(20)23(29)24-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,29)

InChI Key

UFQXRXZIEWTNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4)C)C)[N+](=O)[O-]

Origin of Product

United States

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